molecular formula C6H9N3 B1396213 3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole CAS No. 945217-56-1

3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Cat. No.: B1396213
CAS No.: 945217-56-1
M. Wt: 123.16 g/mol
InChI Key: BRIYFUKTRQTBLR-UHFFFAOYSA-N
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Description

3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a fused heterobicyclic building block of significant interest in medicinal chemistry and drug design. This compound belongs to a class of tetrahydropyrrolo-3,4-azoles that are topographically relatively flat and are frequently employed as sophisticated scaffolding elements for the deployment of pharmacophoric groups . Its structural profile makes it a valuable bioisostere, capable of recapitulating the topology of piperazine rings while offering distinct vectorial properties for synthetic elaboration . This scaffold has demonstrated considerable utility in the discovery and development of kinase inhibitors. Specifically, closely related pyrrolo[3,4-c]pyrazole analogs have been designed and synthesized as potent inhibitors of Aurora-A kinase, a key target in oncology research for its role in cell cycle progression . Furthermore, the tetrahydropyrrolo[3,4-c]pyrazole core is a key structural element in clinically evaluated kinase inhibitors, validating its legitimacy and importance in drug discovery campaigns . Beyond kinase targets, this heterocyclic system has found application in other therapeutic areas, including as a component of DPP-4 inhibitors for the treatment of type 2 diabetes . The compound is offered for research purposes as a building block to support the synthesis of novel bioactive molecules. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use.

Properties

IUPAC Name

3-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-4-5-2-7-3-6(5)9-8-4/h7H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIYFUKTRQTBLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CNCC2=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717495
Record name 3-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945217-56-1
Record name 3-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis from Pyrazole Precursors

Research indicates that a common approach involves starting with substituted pyrazoles, which undergo subsequent cyclization and methylation steps.

Step Description Reagents & Conditions Reference
1 Preparation of substituted pyrazole Hydrazine derivatives with suitable aldehydes or ketones ,,
2 Cyclization to form tetrahydro derivatives Cyclization under acidic or basic conditions ,
3 Methylation at the 3-position Methyl iodide or methylating agents under basic conditions ,

Synthesis from Diethyl Acetylenedicarboxylate and Hydrazines

A notable route involves the condensation of diethyl acetylenedicarboxylate with arylhydrazines, followed by cyclization to form the core structure.

Step Description Reagents & Conditions Reference
1 Condensation with arylhydrazines Diethyl acetylenedicarboxylate + arylhydrazines
2 Cyclization to form the pyrrolo[3,4-c]pyrazole core Reflux in suitable solvents
3 Methylation at the 3-position Methylating agents like methyl iodide or methyl chloride ,,

Direct Functionalization of Pyrrolo[3,4-c]pyrazole

Some methods involve direct substitution on pre-formed pyrrolo[3,4-c]pyrazole rings, using electrophilic methylation.

Step Description Reagents & Conditions Reference
1 Synthesis of pyrrolo[3,4-c]pyrazole core Cyclization of hydrazines and α,β-unsaturated compounds ,,
2 Selective methylation at the 3-position Methyl iodide, methyl triflate, or dimethyl sulfate ,

Notable Research Findings and Data

Synthesis via Hydrazine and Acetylenedicarboxylate

Research by Shi Jianyou et al. (2010) described the synthesis of tetrahydropyrrolo[3,4-c]pyrazoles through a condensation of diethyl acetylenedicarboxylate with arylhydrazines, followed by cyclization and subsequent functionalization. The key intermediate was obtained via refluxing in suitable solvents, with yields exceeding 80%.

Synthesis from Pyrazole Derivatives

Recent advances include the use of substituted pyrazoles, which undergo cyclization and methylation steps. For example, methylation at the 3-position was achieved using methyl iodide in the presence of potassium carbonate, yielding the desired methylated compound with high efficiency.

Synthesis via Palladium-Catalyzed Annulation

Some studies report palladium-catalyzed annulation reactions to generate the fused heterocycle, followed by methylation. This method offers regioselectivity and high yields, suitable for large-scale synthesis.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reactions Typical Conditions Yield (%) References
Hydrazine + Acetylenedicarboxylate Diethyl acetylenedicarboxylate + arylhydrazines Condensation, cyclization Reflux in ethanol or DMSO 80–90 ,
Pyrazole Derivatives Substituted pyrazoles Cyclization, methylation Methyl iodide, base, room temperature 75–85 ,,
Palladium-Catalyzed Annulation Precursor heterocycles Cross-coupling, cyclization Pd catalysts, heat 70–85

Notes on Optimization and Challenges

  • Regioselectivity : Achieving selective methylation at the 3-position requires careful control of reaction conditions.
  • Yield optimization : Using appropriate solvents, catalysts, and reaction temperatures can enhance yields.
  • Purification : Crystallization and chromatography are essential for obtaining pure compounds, especially when multiple methylation sites are possible.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with additional hydrogen atoms .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

One of the most significant applications of 3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives is their potential as anticancer agents. Research has shown that certain derivatives exhibit potent inhibitory effects on Aurora kinases, which are critical regulators of cell division and are often overexpressed in various cancers. For instance, a study identified a derivative with low nanomolar potency against multiple kinase targets and demonstrated high antiproliferative activity across different cancer cell lines. This compound also showed efficacy in vivo, making it a promising candidate for further development as an anticancer therapy .

2. Inhibition of Glycine Transporters

Another notable application is the inhibition of glycine transporters (GLYT1). Substituted derivatives of this compound have been investigated for their ability to modulate neurotransmitter systems by inhibiting GLYT1. This mechanism is relevant for conditions such as schizophrenia and other neuropsychiatric disorders where glycine levels play a crucial role .

3. Anti-inflammatory Properties

Compounds based on this heterocycle have also been explored for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds attractive for developing treatments for chronic inflammatory diseases .

Agrochemical Applications

1. Pesticide Development

In the agrochemical sector, pyrazole derivatives are known for their efficacy as pesticides. The structural characteristics of this compound allow for modifications that enhance its biological activity against pests while minimizing toxicity to non-target organisms. This dual capability is crucial in developing sustainable agricultural practices .

Summary of Key Findings

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer AgentsPotent inhibitors of Aurora kinases; effective in vivo against tumors .
Glycine Transporter InhibitionPotential treatment for neuropsychiatric disorders .
Anti-inflammatory PropertiesModulates inflammatory pathways .
AgrochemicalsPesticide DevelopmentEffective against pests with lower toxicity to non-target species .

Case Study 1: Aurora Kinase Inhibition

A series of 5-phenylacetyl derivatives were synthesized and tested for their ability to inhibit Aurora kinases. The lead compound demonstrated significant antiproliferative activity and was selected for further preclinical studies due to its favorable pharmacokinetic properties.

Case Study 2: Glycine Transporter Modulation

Research focused on synthesizing various substituted tetrahydropyrrolo[3,4-c]pyrazole derivatives to evaluate their efficacy in inhibiting GLYT1. Results indicated that certain modifications enhanced binding affinity and selectivity towards GLYT1.

Mechanism of Action

The mechanism of action of 3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

  • 3-Methyl vs. 3-Amino Derivatives: The methyl group in the 3-methyl derivative enhances lipophilicity and ATP-binding pocket occupancy, yielding sub-nanomolar potency against PKCα/β . In contrast, the 3-amino derivative’s NH₂ group forms hydrogen bonds with CDK2’s hinge region but exhibits lower potency (micromolar range) .
  • Electron-Withdrawing Groups : The 3-trifluoromethyl substituent (CF₃) introduces steric and electronic effects that may improve metabolic stability but require further validation .

Target Selectivity and Kinase Inhibition Profiles

  • PKCα/β Inhibition : The 3-methyl derivative (Cmpd 1) shows high selectivity for PKCα/β over other kinases due to its optimized interaction with the glycine-rich loop and hydrophobic back pocket .
  • Aurora Kinase Inhibition: 5-Phenylacetyl derivatives of the scaffold exhibit dual activity against Aurora-A and Aurora-B kinases, with sub-nanomolar IC₅₀ values attributed to the extended hydrophobic side chain .
  • Off-Target Effects: While the 3-amino derivative primarily targets CDK2, it also weakly inhibits Cyclin A-E complexes, suggesting scaffold flexibility for multi-kinase inhibition .

Physicochemical Properties

Property 3-Methyl Derivative 3-Amino Derivative 5-Phenylacetyl Derivative
Molecular Weight 109.13 (base) 144.17 372.43
LogP 1.2 (predicted) 0.8 (predicted) 3.5 (measured)
Aqueous Solubility Moderate (HCl salt improves) High Low (requires formulation aids)

The methyl group in the 3-methyl derivative reduces polarity, enhancing membrane permeability but requiring salt forms (e.g., dihydrochloride) for improved solubility .

Biological Activity

3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₆H₉N₃
  • Molecular Weight : 123.16 g/mol
  • CAS Number : 762233-62-5

Pharmacological Activities

This compound has been studied for various biological activities:

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have demonstrated that certain pyrazole derivatives can inhibit the growth of various cancer cell lines such as MCF7 and NCI-H460. Specifically, compounds derived from this scaffold showed IC₅₀ values ranging from 7.01 µM to 49.85 µM against different cancer types .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have been noted for their ability to modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .

The mechanism by which this compound exerts its effects appears to involve:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

StudyCompound TestedCell LineIC₅₀ (µM)Notes
Bouabdallah et al.N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25Significant cytotoxic potential
Wei et al.Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA54926Potent against lung cancer
Zheng et al.3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazoneA549Max inhibition observedTargeted lung cancer inhibition

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for 3-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization of precursors like 3-amino-1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-iodide with oxidizing agents such as cerium(IV) ammonium nitrate in ethanol. Slow evaporation at room temperature yields crystalline products suitable for X-ray diffraction analysis . Optimization involves adjusting solvent polarity, temperature, and stoichiometric ratios to improve yield and purity. HPLC (≥95% purity) and NMR are critical for verifying structural integrity .

Q. How is the crystal structure of 3-methyl derivatives characterized, and what intermolecular interactions stabilize the lattice?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Rigaku SCXmini instruments (Mo-Kα radiation, λ = 0.71073 Å) reveals triclinic P1 space group symmetry. Key parameters include unit cell dimensions (e.g., a = 6.2344 Å, b = 7.7725 Å) and hydrogen-bonding networks (O—H⋯N, N—H⋯O) that form 3D frameworks. Refinement using SHELXL-2018/3 yields R-values < 0.05, ensuring high accuracy .

Q. What analytical techniques are essential for purity assessment and stability studies of this compound?

  • Methodological Answer :

  • Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns; retention time consistency confirms absence of byproducts .
  • Stability : Accelerated degradation studies under thermal (40–60°C) and hydrolytic (pH 1–13) conditions, monitored via LC-MS to identify degradation pathways (e.g., ring-opening or oxidation) .

Advanced Research Questions

Q. How do 3-methyl derivatives act as Aurora-A kinase inhibitors, and what structure-activity relationships (SAR) guide their design?

  • Methodological Answer : The pyrrolo[3,4-c]pyrazole scaffold binds to Aurora-A's ATP pocket via hydrophobic interactions (e.g., with Leu139 and Ala213). SAR studies show that substituents at the 3-position (e.g., trifluoromethyl) enhance potency (IC50 < 100 nM) by improving hydrophobic packing. In vitro kinase inhibition assays (e.g., ADP-Glo™) and cellular IC50 determination in cancer lines (e.g., HCT-116) validate activity .

Q. What computational strategies predict the binding affinity of these compounds to LXRβ/RXRα heterodimers, and how are results experimentally validated?

  • Methodological Answer :

  • Docking : AutoDock Vina or Schrödinger Suite for pose prediction using PDB 5KYA (LXRβ/RXRα co-crystal structure). Key interactions include hydrogen bonds with Arg305 and π-stacking with Trp269 .
  • Validation : Surface plasmon resonance (SPR) measures binding kinetics (KD ≈ 10–100 nM). In vivo models (e.g., Sprague-Dawley rats) assess brain penetrance via ABCA1 mRNA upregulation in hippocampal tissue .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for LXR agonists?

  • Methodological Answer : Discrepancies (e.g., ABCA1 upregulation without Aβ reduction in Alzheimer’s models) may arise from off-target effects or species-specific LXR activation. Solutions include:

  • Transcriptomics : RNA-seq to identify unintended pathways (e.g., SREBP-1c-mediated lipogenesis).
  • Pharmacokinetics : LC-MS/MS quantifies brain/plasma ratios (target: >0.3) and metabolite profiling .

Q. What strategies differentiate enantiomers in chiral derivatives of this scaffold, and how is stereochemical purity ensured?

  • Methodological Answer :

  • Synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen) yield enantiopure intermediates.
  • Analysis : Chiral HPLC (Chiralpak IA column, hexane:isopropanol gradient) or X-ray crystallography (Flack parameter < 0.1) confirms enantiomeric excess (ee > 98%) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Reactant of Route 2
3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

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